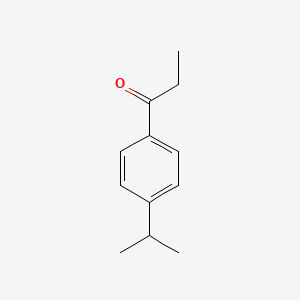
1-(4-Isopropylphenyl)propan-1-one
概要
説明
“1-(4-Isopropylphenyl)propan-1-one” is a chemical compound with the empirical formula C12H16O . It has a molecular weight of 176.25 .
Molecular Structure Analysis
The molecular structure of “1-(4-Isopropylphenyl)propan-1-one” can be represented by the SMILES stringO=C(CC)C(C=C1)=CC=C1C(C)C . This indicates that the molecule consists of a ketone group (C=O) attached to a propyl group (CC) and a 4-isopropylphenyl group . Physical And Chemical Properties Analysis
“1-(4-Isopropylphenyl)propan-1-one” is a solid at room temperature . It has a density of 0.9±0.1 g/cm3, a boiling point of 272.3±9.0 °C at 760 mmHg, and a flash point of 110.4±13.7 °C . Its molar refractivity is 55.1±0.3 cm3 .科学的研究の応用
Crystallography and Structural Analysis
“1-(4-Isopropylphenyl)propan-1-one” has been utilized in crystallography studies to determine the crystal structures and spectroscopic properties of various compounds. This application is crucial for understanding the molecular geometry, chemical bonding, and electronic structure of materials .
Flavoring and Fragrance Agent
This compound is also used in the flavor and fragrance industry. It can be employed as a flavoring agent due to its unique aromatic properties, enhancing the sensory attributes of food products and perfumes .
Chemical Synthesis
In chemical synthesis, “1-(4-Isopropylphenyl)propan-1-one” serves as a precursor or intermediate in synthesizing more complex molecules. This is particularly relevant in pharmaceuticals, where it may contribute to the development of new drugs .
Chromatography and Mass Spectrometry
The compound finds application in chromatography and mass spectrometry as part of the measuring apparatus or sample manipulation process. These techniques are essential for separating, identifying, and quantifying chemical mixtures .
Catalyst in Synthesis Reactions
It has been reported that derivatives of this compound can yield indenes in a one-step synthesis using a heterogeneous catalyst. This showcases its role in facilitating certain chemical reactions .
Material Science Research
Scientists working in material science may use “1-(4-Isopropylphenyl)propan-1-one” in various research applications, including the development of new materials with desired properties .
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It’s recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .
特性
IUPAC Name |
1-(4-propan-2-ylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-4-12(13)11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQTUHKXMAKTEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396225 | |
| Record name | 1-(4-isopropylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27465-52-7 | |
| Record name | 1-(4-isopropylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

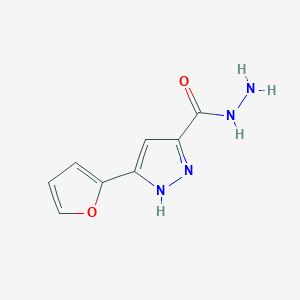
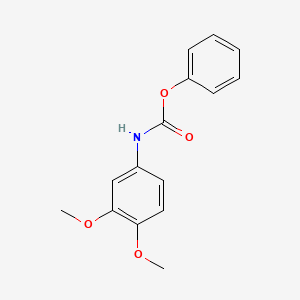
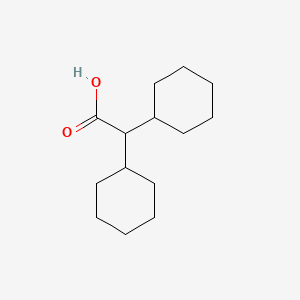
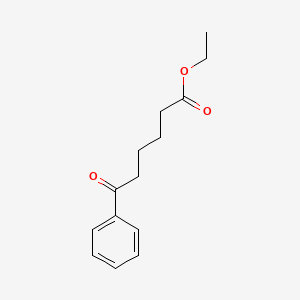
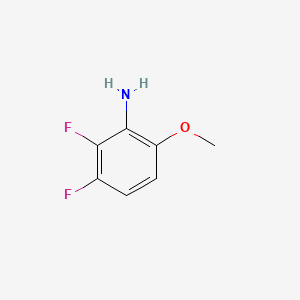
![(E)-1-[3,4-dihydro-2(1H)-isoquinolinyl]-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1308005.png)
![3-phenylacrylaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B1308006.png)


![1-(4-Benzylpiperazin-1-yl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B1308015.png)
![3-phenyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]prop-2-enenitrile](/img/structure/B1308019.png)
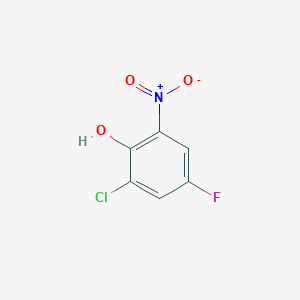
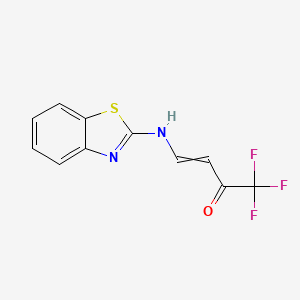
![(E)-3-[4-(3-fluoropropoxy)phenyl]-N-(2-thienylmethyl)-2-propenamide](/img/structure/B1308027.png)